molecular formula C10H14O3 B2961166 Methyl 6-oxospiro[2.5]octane-5-carboxylate CAS No. 2012890-04-7

Methyl 6-oxospiro[2.5]octane-5-carboxylate

Cat. No.: B2961166
CAS No.: 2012890-04-7
M. Wt: 182.219
InChI Key: BFCRZRFICHHRGV-UHFFFAOYSA-N
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Description

Methyl 6-oxospiro[2.5]octane-5-carboxylate is a spirocyclic ester characterized by a bicyclic framework where two rings share a single atom (spiro junction). The compound features a 6-oxo group and a methyl ester substituent, making it a valuable intermediate in organic synthesis and drug discovery. Its spiro architecture imparts conformational rigidity, which is advantageous in designing bioactive molecules with enhanced target specificity .

Properties

IUPAC Name

methyl 6-oxospiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRZRFICHHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of catalysts to improve yield and purity. The production process is optimized to ensure the efficient conversion of raw materials into the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxospiro[2.5]octane-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 6-oxospiro[2.5]octane-5-carboxylate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibitors and other biological targets.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS: 956079-08-6)

  • Structural Differences : Replaces the methyl ester with an ethyl group.
  • Applications : Both esters serve as building blocks; the choice depends on desired pharmacokinetic properties .

5-Ethyl 5,8-epoxy-6,6,8-triethoxy-4-oxospiro[2.5]octane-5-carboxylate (Compound 19)

  • Structural Differences : Contains an epoxy ring and triethoxy substituents, altering steric and electronic profiles.
  • Synthesis : Synthesized via rhodium(II)-acetate-catalyzed cyclization of α-diazo-β-keto-1,5-die (68% yield), indicating distinct reactivity compared to the target compound’s synthesis .
  • Reactivity : Epoxy groups may enable ring-opening reactions, expanding utility in heterocyclic chemistry.

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4)

  • Structural Differences : Smaller spiro framework ([3.3]heptane vs. [2.5]octane) with the oxo group at position 6 and ester at position 2.
  • Conformational Impact : Reduced ring strain in the heptane system may enhance stability but limit spatial compatibility in biological target binding .

1-Oxa-5-azaspiro[2.5]octane-5-carboxylic Acid tert-Butyl Ester

  • Structural Differences : Incorporates oxygen (oxa) and nitrogen (aza) atoms in the spiro system, with a tert-butyl ester.
  • Functional Implications : The aza group introduces basicity, enabling protonation at physiological pH, while the tert-butyl ester acts as a protective group for carboxylic acids .

tert-Butyl 7-Amino-5-azaspiro[2.5]octane-5-carboxylate (CAS: 676355-86-5)

  • Structural Differences: Features an amino group at position 7 and a tert-butyl carbamate.
  • Applications: The amino group facilitates participation in nucleophilic reactions, making it suitable for constructing peptidomimetics or covalent inhibitors .

Comparative Data Table

Compound Name CAS Number Key Substituents Spiro System Functional Groups Applications
Methyl 6-oxospiro[2.5]octane-5-carboxylate N/A Methyl ester, 6-oxo [2.5]octane Ester, ketone Drug discovery building block
Ethyl 6-oxospiro[2.5]octane-5-carboxylate 956079-08-6 Ethyl ester, 6-oxo [2.5]octane Ester, ketone Lipophilic intermediates
Compound 19 N/A Epoxy, triethoxy, 4-oxo [2.5]octane Epoxy, ester, ketone Heterocyclic synthesis
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 1138480-98-4 Methyl ester, 6-oxo [3.3]heptane Ester, ketone Conformationally restricted scaffolds
1-Oxa-5-azaspiro[2.5]octane-5-carboxylate N/A Oxa, aza, tert-butyl ester [2.5]octane Ether, amine, ester Bioactive molecule synthesis
tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate 676355-86-5 Amino, tert-butyl ester [2.5]octane Amine, carbamate Peptidomimetics

Key Findings and Implications

Spiro Ring Size : Smaller spiro systems (e.g., [3.3]heptane) reduce steric hindrance but may limit applications requiring rigid, extended frameworks .

Ester Groups : Methyl esters offer metabolic lability, whereas ethyl and tert-butyl esters enhance stability for specific synthetic steps .

Functional Group Diversity: Epoxy, amino, and aza/oxa modifications broaden reactivity, enabling tailored applications in medicinal chemistry .

Biological Activity

Methyl 6-oxospiro[2.5]octane-5-carboxylate is a spirocyclic compound notable for its unique structural features, including a carboxylate group and a keto group. These functional groups contribute to its potential reactivity and biological activity. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : Approximately 186.22 g/mol
  • Structural Features : The spiro configuration allows for unique stereochemistry, which can influence the compound's interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, such as enzymes and receptors. The spirocyclic structure enhances the compound's binding affinity and selectivity, which may lead to desired therapeutic effects. The exact mechanisms remain under investigation, but potential activities include:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential in treating infections.
  • Antioxidant Activity : Compounds with spirocyclic structures often exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies on structurally related compounds have demonstrated activity against bacteria and fungi. For instance:

CompoundActivityReference
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octaneAntibacterial
Methyl 1-oxaspiro[2.5]octane-2-carboxylateAntifungal

Antioxidant Activity

The antioxidant potential of this compound is supported by findings from related compounds that exhibit significant radical scavenging activity:

Test MethodIC50 Value (µg/mL)Reference
DPPH Assay48.99
ABTS Assay29.07

Case Studies

  • Anticancer Potential : A study investigating the effects of similar spirocyclic compounds on HeLa cervical cancer cells revealed significant reductions in cell proliferation when treated with extracts containing these compounds. The methodology involved varying concentrations and measuring cell viability using the MTT assay, indicating a promising avenue for further research into the anticancer properties of this compound .
  • Inhibition Studies : Inhibition of specific pathways related to inflammation has been observed in studies involving compounds with similar structures, suggesting that this compound may influence inflammatory responses through modulation of leukotriene pathways .

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigations should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
  • Clinical Trials : To evaluate its efficacy in treating various diseases.

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